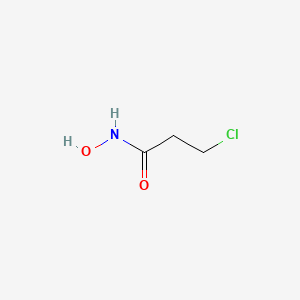

3-chloro-N-hydroxypropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-2-1-3(6)5-7/h7H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPQMKAIJRMOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573371 | |

| Record name | 3-Chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59617-25-3 | |

| Record name | 3-Chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-chloro-N-hydroxypropanamide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel small molecule, 3-chloro-N-hydroxypropanamide. In the absence of direct empirical studies on this specific compound, this whitepaper synthesizes established principles from the field of epigenetics and oncology, focusing on the structure-activity relationships of analogous compounds. We posit that 3-chloro-N-hydroxypropanamide functions as a histone deacetylase (HDAC) inhibitor, a class of agents with significant therapeutic potential in oncology and other disease areas. This document will delineate the theoretical underpinnings of this hypothesis, from the molecular interactions within the HDAC active site to the downstream cellular sequelae. Furthermore, we provide detailed, field-proven experimental protocols to rigorously test this hypothesis, offering a roadmap for future research and development.

Introduction and Scientific Rationale

The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, dictating chromatin structure and, consequently, gene expression. The enzymatic players in this dynamic process are histone acetyltransferases (HATs) and histone deacetylases (HDACs). In numerous pathological states, particularly cancer, the overexpression or aberrant activity of HDACs leads to the hypoacetylation of histones and non-histone proteins, resulting in a condensed chromatin state and the transcriptional repression of critical genes, such as tumor suppressors.[1]

The development of HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy to counteract this oncogenic signaling.[2] These agents restore the natural balance of protein acetylation, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1] The pharmacophoric model for classical HDACis is well-established, typically comprising three key moieties: a zinc-binding group (ZBG), a linker, and a surface recognition or "cap" group.[3]

3-chloro-N-hydroxypropanamide is a small molecule that, based on its structure, aligns with this pharmacophoric model. Its N-hydroxypropanamide functional group is a classic hydroxamic acid, a potent ZBG known to chelate the Zn²⁺ ion within the catalytic pocket of HDACs.[4][5] The propyl chain serves as a linker, and the terminal chloro- group, while not a traditional "cap," is positioned to interact with the hydrophobic active site channel. This structural analogy forms the basis of our hypothesis that 3-chloro-N-hydroxypropanamide is a direct inhibitor of HDAC enzymes.

Hypothesized Mechanism of Action: A Molecular Perspective

The core of our proposed mechanism is the direct inhibition of zinc-dependent HDACs (Classes I, II, and IV). The catalytic activity of these enzymes relies on a Zn²⁺ ion, which, in conjunction with a histidine residue, activates a water molecule for the deacetylation of lysine residues on substrate proteins.[6]

We postulate that the N-hydroxypropanamide moiety of 3-chloro-N-hydroxypropanamide directly chelates this catalytic Zn²⁺ ion. The hydroxamic acid group (-CONHOH) is an excellent bidentate ligand for the zinc ion, effectively displacing the activated water molecule and blocking substrate access to the active site.[5] This mode of inhibition is characteristic of numerous clinically evaluated hydroxamic acid-based HDACis, such as Vorinostat (SAHA).[2]

The 3-chloro-propyl linker is hypothesized to position the hydroxamic acid group optimally within the active site. The chlorine atom, being electronegative, may also modulate the electronic properties of the linker and potentially form specific interactions with residues lining the hydrophobic tunnel of the active site. While the precise impact of this substitution requires empirical validation, structure-activity relationship studies of other HDACis have shown that substitutions on the linker can influence potency and isoform selectivity.[7]

Caption: Hypothesized binding of 3-chloro-N-hydroxypropanamide to the HDAC active site.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by 3-chloro-N-hydroxypropanamide is predicted to trigger a cascade of cellular events, culminating in anti-proliferative and pro-apoptotic effects, particularly in cancer cells.

-

Histone Hyperacetylation: The primary consequence of HDAC inhibition is the accumulation of acetylated histones (e.g., H3, H4). This leads to a more open chromatin structure (euchromatin), facilitating the transcription of previously silenced genes.

-

Gene Expression Reprogramming: Key genes that are transcriptionally activated include those involved in cell cycle control and apoptosis. A notable example is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, often at the G1/S or G2/M phase.[1]

-

Induction of Apoptosis: HDAC inhibition can activate both the intrinsic and extrinsic apoptotic pathways. This can occur through the upregulation of pro-apoptotic proteins (e.g., Bim, Bmf) and death receptors (e.g., TRAIL, DR5).[1]

-

Non-Histone Protein Acetylation: HDACs also deacetylate a multitude of non-histone proteins. Inhibition of this activity can lead to the hyperacetylation and stabilization of tumor suppressors like p53, further promoting cell cycle arrest and apoptosis.[1]

Caption: Downstream cellular effects of HDAC inhibition by 3-chloro-N-hydroxypropanamide.

Quantitative Data from Analogous Compounds

While no specific inhibitory concentrations (IC₅₀) are available for 3-chloro-N-hydroxypropanamide, data from structurally related HDAC inhibitors can provide an expected range of potency.

| Compound Class | Example | Target(s) | IC₅₀ Range | Reference |

| Simple Hydroxamic Acids | Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC | 20 nM - 2 µM | [8] |

| Chloro-substituted Aromatics | 5-chloro-4-((phenyl)amino)pyrimidine derivatives | Class I HDACs | 0.2 - 2.5 µM | [7] |

| N-hydroxycinnamamides | Various derivatives | Pan-HDAC | 0.01 - 5 µM | [4] |

This table illustrates that hydroxamic acid-based inhibitors can achieve potent, low micromolar to nanomolar inhibition of HDAC enzymes. The inclusion of a chloro- group in more complex molecules is compatible with potent activity.

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols are standard in the field for the characterization of novel HDAC inhibitors.

This protocol is adapted from the synthesis of a structurally similar compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide.[9]

-

Preparation of Hydroxylamine Solution: In a flask cooled to 0°C, dissolve hydroxylamine hydrochloride in water. Add a stoichiometric equivalent of sodium hydroxide solution dropwise, maintaining the temperature between 0-5°C.

-

Acylation: To the freshly prepared hydroxylamine solution, add 3-chloropropionyl chloride dropwise over 45 minutes, ensuring the temperature is maintained between -5°C and 0°C.

-

Reaction and Isolation: Allow the reaction to stir at 5°C for one hour, then warm to room temperature and stir for an additional 16 hours.

-

Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield pure 3-chloro-N-hydroxypropanamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This is a common, high-throughput compatible method to determine enzyme inhibition kinetics.[10][11]

-

Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A or SAHA (positive control), and assay buffer.

-

Procedure: a. In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of 3-chloro-N-hydroxypropanamide (or control compounds). b. Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate. d. After a set incubation period, add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorophore. e. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay provides cellular evidence of target engagement.

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HeLa, HCT116) and allow cells to adhere. Treat the cells with varying concentrations of 3-chloro-N-hydroxypropanamide for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3). c. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the fold-change in histone acetylation.

These assays determine the functional consequences of HDAC inhibition.

-

Cell Proliferation (MTT Assay): a. Seed cancer cells in a 96-well plate and treat with a dose range of 3-chloro-N-hydroxypropanamide for 24-72 hours. b. Add MTT reagent to each well and incubate to allow for formazan crystal formation in viable cells. c. Solubilize the formazan crystals with DMSO or another suitable solvent. d. Measure the absorbance at 570 nm to determine relative cell viability.

-

Apoptosis (Annexin V/PI Staining): a. Treat cells with the compound as described above. b. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. c. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Directions

The structural features of 3-chloro-N-hydroxypropanamide strongly suggest its potential as a novel histone deacetylase inhibitor. The presence of a hydroxamic acid moiety, a known zinc-binding group, provides a compelling rationale for its hypothesized mechanism of action: the direct chelation of the catalytic Zn²⁺ ion in the active site of HDAC enzymes. The anticipated downstream effects—histone hyperacetylation, cell cycle arrest, and apoptosis—are consistent with the established activities of this therapeutic class.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this hypothesis. Successful characterization of 3-chloro-N-hydroxypropanamide's activity could pave the way for further preclinical development, including studies on its isoform selectivity, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. This molecule represents an intriguing starting point for medicinal chemistry efforts to develop more potent and selective HDAC inhibitors.

References

-

Gantt, R. W., et al. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Available at: [Link]

-

Li, H., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Available at: [Link]

-

Sura, A. A., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com. Available at: [Link]

-

Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]

-

Ghosh, S., et al. (2017). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. PubMed. Available at: [Link]

-

Du, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Available at: [Link]

-

Caballero, J., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

-

Marek, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]

-

Wössner, N., et al. (2019). Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.

-

Li, Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. Available at: [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

National Institutes of Health. (n.d.). Unexpected Enhancement of HDACs Inhibition by MeS Substitution at C-2 Position of Fluoro Largazole. National Institutes of Health. Available at: [Link]

-

National Institutes of Health. (n.d.). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. National Institutes of Health. Available at: [Link]

-

National Institutes of Health. (n.d.). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. National Institutes of Health. Available at: [Link]

-

Ashton, T. D., et al. (2019). Exploring hydroxamic acid inhibitors of HDAC1 and HDAC2 using small molecule tools and molecular or homology modelling. PubMed. Available at: [Link]

-

Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. Available at: [Link]

-

orientjchem.org. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. orientjchem.org. Available at: [Link]

- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.

Sources

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 3-chloro-N-hydroxypropanamide: A Framework for Preformulation and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a primary determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 3-chloro-N-hydroxypropanamide, a novel hydroxamic acid derivative. In the absence of extensive public data for this specific molecule, we present a robust, first-principles approach to solubility characterization, grounded in established theoretical models and industry-standard experimental protocols. This document is designed to guide the senior application scientist through the causal logic of solvent selection, the precise execution of equilibrium and pH-dependent solubility studies, and the strategic interpretation of the resulting data to inform downstream drug development activities.

Introduction: The Imperative of Solubility Profiling

3-chloro-N-hydroxypropanamide belongs to the hydroxamic acid class of compounds, a group known for its potent metal-chelating abilities, which has led to their investigation in a wide range of therapeutic areas, including as inhibitors of metalloenzymes like histone deacetylases (HDACs).[1][2] The specific molecule, with its chloroalkyl chain and N-hydroxy amide group, presents a unique physicochemical profile that must be quantitatively defined to enable rational formulation design.

Solubility is a critical gatekeeper in drug development. A compound must be in solution to be absorbed and exert its pharmacological effect.[3] Poor aqueous solubility is a leading cause of failure for promising drug candidates, often leading to low and erratic bioavailability.[3] Therefore, a comprehensive solubility profile across a range of pharmaceutically relevant solvents and pH conditions is not merely a data collection exercise; it is a foundational pillar of risk assessment and mitigation in the preformulation stage.

This guide will detail the necessary theoretical and practical steps to build a complete solubility dossier for 3-chloro-N-hydroxypropanamide, ensuring that subsequent development efforts are built on a solid foundation of empirical data.

Predicted Physicochemical Landscape of 3-chloro-N-hydroxypropanamide

A molecule's structure dictates its solubility behavior. Before embarking on experimental work, an in-silico analysis of 3-chloro-N-hydroxypropanamide provides critical insights into its expected properties. The key functional groups—a terminal chlorine atom, a flexible propyl chain, and the polar, acidic hydroxamic acid moiety—each contribute to its overall character.

The hydroxamic acid group is the primary driver of its acid-base properties. These functional groups are typically weak acids, with pKa values generally ranging from 8.5 to 9.5.[4] This indicates that 3-chloro-N-hydroxypropanamide will exist predominantly in its neutral, less soluble form in the acidic environment of the stomach, with solubility increasing in the more alkaline conditions of the small intestine. The presence of both amide and hydroxyl functions allows it to act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.

Table 1: Predicted Physicochemical Properties of 3-chloro-N-hydroxypropanamide

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₃H₆ClNO₂ | Low molecular weight is generally favorable for solubility. |

| Molecular Weight | 123.54 g/mol | |

| Hydrogen Bond Donors | 2 | Strong potential for interaction with protic solvents (e.g., water, alcohols). |

| Hydrogen Bond Acceptors | 2 | Potential for interaction with a broad range of polar solvents. |

| Predicted pKa | 8.5 - 9.5 | Solubility is expected to be highly dependent on pH, increasing above pH 8.5.[4] |

| Predicted XLogP3 | -0.5 to 0.5 | A low LogP value suggests a preference for hydrophilic over lipophilic environments. |

Note: As no public experimental data exists for 3-chloro-N-hydroxypropanamide, these values are estimated based on its chemical structure and data from analogous compounds.

Theoretical Frameworks for Solvent Selection

While the "like dissolves like" principle offers a qualitative guide, a more quantitative approach is necessary for efficient solvent screening. Hansen Solubility Parameters (HSP) provide a robust framework for predicting the miscibility of a solute in a given solvent.[5] This model deconstructs the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated.[6] Solvents falling within a defined interaction radius (R₀) are predicted to be good solvents, forming a "solubility sphere."

Caption: The Hansen Solubility Sphere concept for predicting solubility.

By testing the solubility of 3-chloro-N-hydroxypropanamide in a range of solvents with known HSPs, the HSP coordinates for the compound itself can be determined, enabling the prediction of its solubility in any other solvent for which HSP values are known.

Experimental Determination of Solubility

The following protocols describe the definitive methods for quantifying the solubility of 3-chloro-N-hydroxypropanamide, adhering to standards of scientific integrity and regulatory expectations.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution.[6]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[7]

-

Extended Equilibration: An 18- to 24-hour incubation period is typically sufficient to ensure that the system has reached thermodynamic equilibrium.[8][9]

-

Temperature Control: Maintaining a constant temperature (e.g., 25°C for standard conditions, 37°C for physiological relevance) is critical as solubility is temperature-dependent.

-

Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, specific, and sensitive method for quantifying the concentration of the dissolved analyte in the presence of potential excipients or impurities.[2]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid 3-chloro-N-hydroxypropanamide to a 2 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected test solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (25°C ± 1°C) for 24 hours to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining particulates.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration in the original filtrate by applying the dilution factor.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol: pH-Dependent Aqueous Solubility Profile

For any orally administered drug candidate, understanding its solubility across the physiological pH range of the gastrointestinal tract is a regulatory requirement and essential for predicting absorption.[10][11] The International Council for Harmonisation (ICH) M9 guideline recommends testing at a minimum of pH 1.2, 4.5, and 6.8 at 37°C.[10][12]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using compendial reagents.

-

Solubility Measurement: Execute the shake-flask protocol as described in Section 4.1 for each buffer solution.

-

Temperature: Maintain the temperature at 37°C ± 1°C throughout the experiment to mimic physiological conditions.

-

pH Verification: Measure and record the pH of the saturated solution at the end of the equilibration period to ensure the compound did not alter the buffer pH.[6]

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of the final measured pH.

Data Synthesis and Strategic Interpretation

The data generated from these protocols must be synthesized into a clear format to facilitate analysis and decision-making.

Table 2: Illustrative Solubility Data for 3-chloro-N-hydroxypropanamide at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) |

| Water | Polar Protic | 5.2 | 0.042 |

| pH 1.2 Buffer (37°C) | Aqueous | 4.8 | 0.039 |

| pH 6.8 Buffer (37°C) | Aqueous | 5.5 | 0.045 |

| Ethanol | Polar Protic | 85.7 | 0.694 |

| Propylene Glycol | Polar Protic | 120.3 | 0.974 |

| DMSO | Polar Aprotic | >200 | >1.619 |

| Ethyl Acetate | Intermediate | 15.4 | 0.125 |

| Dichloromethane | Non-Polar | <0.1 | <0.001 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Table 3: Illustrative pH-Solubility Profile for 3-chloro-N-hydroxypropanamide at 37°C

| Final Measured pH | Solubility (µg/mL) |

| 1.22 | 4800 |

| 4.51 | 5100 |

| 6.83 | 5500 |

| 7.45 | 6200 |

| 8.50 | 15500 |

| 9.52 | 45000 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Interpretation and Actionable Insights:

-

BCS Classification: According to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media across the pH 1.2-6.8 range.[10][13] Based on the hypothetical data, if the highest projected dose is, for example, 100 mg, it would dissolve in 250 mL (100 mg / 5.5 mg/mL ≈ 18 mL). This would classify 3-chloro-N-hydroxypropanamide as a highly soluble compound (BCS Class I or III). This is a critical designation that can enable a BCS-based biowaiver, potentially reducing the need for in-vivo bioequivalence studies.[14]

-

Formulation Strategy: The high solubility in polar protic solvents like ethanol and propylene glycol suggests that liquid formulations (solutions, syrups) or co-solvent systems could be viable options. The very high solubility in DMSO confirms its utility as a solvent for in-vitro screening assays.

-

Excipient Selection: The poor solubility in non-polar solvents indicates that lipid-based formulations may be less effective unless specific solubilizing excipients are employed.

Conclusion: A Strategic Outlook

This technical guide has outlined a comprehensive, scientifically-grounded strategy for the complete solubility characterization of 3-chloro-N-hydroxypropanamide. By integrating theoretical predictions with robust, industry-standard experimental protocols, researchers can generate a definitive solubility profile. This profile is not an endpoint but a critical starting point that informs Biopharmaceutics Classification, guides the rational design of formulations, and ultimately de-risks the development pathway. A thorough understanding of solubility, as detailed herein, is indispensable for transforming a promising chemical entity into a safe, effective, and manufacturable medicinal product.

References

-

Di Micco, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and Physical Properties of Hydroxamic Acids. Retrieved from [Link]

-

Hansen, C. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

Gfeller, D., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

WHO Prequalification of Medicines Programme. (2021). ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. Retrieved from [Link]

-

Wagner, A. M., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

NAUN. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. International Journal of Biology and Biomedical Engineering. Available at: [Link]

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

IQ Consortium. (2020). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available at: [Link]

-

PubChem. (n.d.). 3-amino-N-hydroxypropanamide. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Reddy, P. V., et al. (2017). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis. Available at: [Link]

-

ResearchGate. (2017). I have a question with respect to Hydroxamic acid, In R-N(Acetyl)-OH , where R in alkyl chain, what is the pKa of hydroxyl group. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C11H14ClNO2 | CID 978238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-amino-3-chloro-N-hydroxypropanamide | C3H7ClN2O2 | CID 432628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

- 12. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 13. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-chloro-N-hydroxypropanamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the spectroscopic characterization of 3-chloro-N-hydroxypropanamide. As a molecule of interest within the broader class of hydroxamic acids—a group known for its diverse biological activities, including roles as histone deacetylase (HDAC) inhibitors—rigorous structural confirmation is paramount. This guide moves beyond mere data presentation, focusing on the causal relationships between molecular structure and spectral output. It is designed as a predictive framework, grounded in established principles and data from analogous structures, to empower researchers in confirming the synthesis and purity of this target compound.

The protocols and interpretations herein are presented as a self-validating system, ensuring that each analytical step contributes to a cohesive and unambiguous structural elucidation.

Structural and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-chloro-N-hydroxypropanamide (C₃H₆ClNO₂) possesses several key features that will manifest distinctly across different analytical techniques:

-

An Aliphatic Chain: A three-carbon chain featuring two methylene (-CH₂-) groups. The terminal chlorine atom creates distinct electronic environments for each.

-

A Hydroxamic Acid Moiety: The -C(=O)NHOH group is the defining feature. Its carbonyl group, N-H proton, and O-H proton will produce characteristic signals.

-

Asymmetry and Rotatable Bonds: The molecule has three distinct carbon environments and three non-equivalent, non-labile proton environments, which are key to NMR analysis.

Our analytical workflow will leverage Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for confirming molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular skeleton. For 3-chloro-N-hydroxypropanamide, we anticipate specific, predictable signals in both ¹H and ¹³C NMR spectra. The electronegativity of the chlorine atom and the amide group will be the dominant influences on the chemical shifts.

Expertise in Action: Predicting the NMR Spectrum

Proton (¹H) NMR: We predict four distinct signals, two of which (N-H and O-H) are labile and may appear as broad singlets or exchange with deuterium in D₂O. The two methylene groups will appear as coupled triplets.

-

-CH₂-Cl Protons: These protons are directly adjacent to the highly electronegative chlorine atom, causing a significant downfield shift. We expect a triplet due to coupling with the adjacent methylene group.

-

-CH₂-C=O Protons: These protons are alpha to the carbonyl group, which also deshields them, but to a lesser extent than the chlorine. They will also appear as a triplet.

-

N-H and O-H Protons: These are exchangeable protons. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They typically appear as broad singlets.

Carbon (¹³C) NMR: The molecule's asymmetry results in three unique carbon signals.

-

Carbonyl Carbon (C=O): Amide carbonyl carbons are highly deshielded and appear significantly downfield.[1]

-

-CH₂-Cl Carbon: The attached chlorine atom causes a notable downfield shift for this carbon.[2]

-

-CH₂-C=O Carbon: This carbon, alpha to the carbonyl, will also be shifted downfield, but less so than the carbon bonded to chlorine.

Predicted NMR Data Summary

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Rationale / Analog Data Source |

| ¹H NMR | ~ 3.8 | Cl-CH ₂- | Triplet (t) | Downfield shift due to electronegative Cl. Based on 3-chloropropionamide data.[3] |

| ~ 2.8 | -CH ₂-C=O | Triplet (t) | Downfield shift due to adjacent carbonyl. Based on 3-chloropropionamide data.[3] | |

| 8.0 - 10.0 | NH and OH | Broad Singlets (br s) | Labile protons, chemical shift is solvent and concentration dependent. | |

| ¹³C NMR | ~ 170 | C =O | - | Typical range for amide carbonyls.[1] |

| ~ 40 | Cl-C H₂- | - | Deshielding effect of chlorine. Based on data for similar chloroalkanes.[2][4] | |

| ~ 35 | -C H₂-C=O | - | Deshielding effect of carbonyl. |

Protocol for High-Fidelity NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is preferred for observing exchangeable N-H and O-H protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a ≥400 MHz spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the N-H and O-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these labile protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to produce singlets for each carbon environment.

-

Use a wider spectral width (~200 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum of 3-chloro-N-hydroxypropanamide will be dominated by absorptions from the hydroxamic acid moiety and the carbon-chlorine bond.

Expertise in Action: Predicting the IR Spectrum

Based on established group frequencies, we can predict the key absorption bands. The hydroxamic acid group is known to have characteristic stretches for the O-H, N-H, and C=O bonds.[5]

-

O-H Stretching: A broad band is expected due to hydrogen bonding, typically in the 3200-3000 cm⁻¹ region.

-

N-H Stretching: This will appear as a medium-intensity band, often overlapping with the O-H stretch, around 3300-3100 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[6]

-

C=O Stretching (Amide I): A strong, sharp absorption is expected in the 1680-1630 cm⁻¹ range, characteristic of amide carbonyls.

-

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1600-1550 cm⁻¹.[5]

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 780-580 cm⁻¹, confirms the presence of the chloroalkane group.[6]

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale / Analog Data Source |

| 3300 - 3000 | O-H and N-H stretch | Broad, Strong | Characteristic of H-bonded hydroxamic acids.[5] |

| 2960 - 2850 | Aliphatic C-H stretch | Medium | Standard for sp³ C-H bonds.[6] |

| 1680 - 1630 | C=O stretch (Amide I) | Strong, Sharp | Typical for secondary amides. |

| 1600 - 1550 | N-H bend (Amide II) | Medium | Characteristic of secondary amides.[5] |

| 780 - 580 | C-Cl stretch | Strong | Confirms presence of the alkyl chloride.[6] |

Protocol for FT-IR Spectrum Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for FT-IR functional group analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through its fragmentation pattern.

Expertise in Action: Predicting the Mass Spectrum

Molecular Ion (M⁺): The molecular formula is C₃H₆ClNO₂. The nominal mass is 123 for the ³⁵Cl isotope and 125 for the ³⁷Cl isotope. Therefore, the key diagnostic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that will cause predictable bond cleavages.

-

Alpha-Cleavage: The most likely fragmentation pathways involve cleavage of bonds adjacent to the carbonyl group.

-

Loss of the ethyl chloride radical (•CH₂CH₂Cl) would yield the [O=C-NHOH]⁺ fragment at m/z 60.

-

Loss of the hydroxamino radical (•NHOH) would yield the [ClCH₂CH₂C=O]⁺ fragment at m/z 90 (and 92).

-

-

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment at m/z 88.

-

Base Peak: For simple amides, the [O=C-NH₂]⁺ fragment is often the base peak.[7] For our molecule, the analogous [O=C-NHOH]⁺ at m/z 60 or the acylium ion at m/z 90/92 could be highly abundant.

Predicted Mass Spectrometry Data

| Predicted m/z | Assignment | Significance | Rationale / Analog Data Source |

| 123, 125 | [C₃H₆³⁵ClNO₂]⁺, [C₃H₆³⁷ClNO₂]⁺ | Molecular Ion (M⁺, M+2) | Confirms molecular weight and presence of one Cl atom. |

| 90, 92 | [ClCH₂CH₂C=O]⁺ | α-cleavage | Loss of •NHOH radical. |

| 88 | [C₃H₅NO₂]⁺ | C-Cl bond cleavage | Loss of •Cl radical. |

| 60 | [CONHOH]⁺ | α-cleavage | Loss of •CH₂CH₂Cl radical. |

Protocol for Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC column if GC-MS is used.

-

Ionization: Use a standard electron ionization source with an energy of 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio.

-

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical 3:1 ratio.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Integrated Analytical Approach

No single technique provides absolute proof of structure. The power of this guide lies in the integration of all three methods. A successful characterization of 3-chloro-N-hydroxypropanamide is achieved when the data from NMR, IR, and MS converge to tell a single, consistent structural story.

Visualization: Overall Characterization Strategy

Caption: Integrated workflow for structural validation.

Conclusion

This guide outlines a predictive yet rigorous spectroscopic framework for the characterization of 3-chloro-N-hydroxypropanamide. By leveraging ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry in a coordinated workflow, researchers can confidently confirm the identity, structure, and purity of their synthesized material. The key identifiers are the triplet signals in the ¹H NMR, the characteristic hydroxamic acid and C-Cl stretches in the IR spectrum, and the definitive M⁺/M+2 isotopic pattern in the mass spectrum. This multi-faceted approach ensures the scientific integrity required for subsequent applications in research and drug development.

References

- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). MDPI.

-

Moore, C., et al. (2022). The Millimeter/submillimeter Spectrum Of 3-hydroxypropanamide. University of Illinois at Urbana-Champaign. Available at: [Link]

-

Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-chloropropane. Available at: [Link]

-

PubChem. 3-Chloro-N-(3-hydroxyphenyl)propanamide. Available at: [Link]

-

FDA Global Substance Registration System. 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Available at: [Link]

-

Karnok, A., & Mundeja, P. Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate. MATS University. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

-

National Center for Biotechnology Information. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. PubMed. Available at: [Link]

-

Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Available at: [Link]

-

ACS Publications. Ultraviolet Absorption Spectra of Some Hydroxamic Acids and Hydroxamic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanamide. Available at: [Link]

-

ResearchGate. Absorption spectra of hydroxamic acids.... Available at: [Link]

-

ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide.... Available at: [Link]

-

MDPI. Crystal Structures of a Series of Hydroxamic Acids. Available at: [Link]

-

National Center for Biotechnology Information. 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Available at: [Link]

-

PubChem. 3-Chloropropanamide. Available at: [Link]

-

ResearchGate. Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection.... Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]

-

SpectraBase. 3-Chloro-N-cycloheptylpropanamide. Available at: [Link]

Sources

- 1. docbrown.info [docbrown.info]

- 2. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-CHLOROPROPIONAMIDE(5875-24-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Chloro-1-propanol(627-30-5) 13C NMR [m.chemicalbook.com]

- 5. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-chloro-N-hydroxypropanamide

This guide provides a comprehensive framework for the theoretical and computational exploration of 3-chloro-N-hydroxypropanamide, a molecule of significant interest in the field of medicinal chemistry. Drawing upon established principles of computational chemistry and leveraging insights from structurally related compounds, we outline a systematic approach to elucidate its electronic structure, potential biological activity, and key molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical methods to the study of novel small molecules.

Introduction: The Therapeutic Potential of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their ability to chelate metal ions.[1][2] This property is central to their mechanism of action as inhibitors of metalloenzymes, a diverse group of proteins involved in numerous physiological and pathological processes.[2] A prominent example is their role as histone deacetylase (HDAC) inhibitors.[3][4] HDACs are crucial enzymes in the regulation of gene expression, and their abnormal function is implicated in various diseases, including cancer.[3] By binding to the zinc ion in the active site of HDACs, hydroxamic acid derivatives can modulate their activity, making them a promising class of therapeutic agents.[1][3]

3-chloro-N-hydroxypropanamide belongs to this important class of molecules. While extensive theoretical studies on this specific compound are not widely published, its structural similarity to other known bioactive molecules warrants a thorough computational investigation. This guide proposes a multi-faceted theoretical approach to characterize 3-chloro-N-hydroxypropanamide and predict its potential as a drug candidate.

Proposed Theoretical Investigation Workflow

To gain a comprehensive understanding of 3-chloro-N-hydroxypropanamide, a multi-step computational workflow is proposed. This workflow, illustrated below, integrates quantum chemical calculations and molecular docking simulations to provide a holistic view of the molecule's properties and potential biological interactions.

Caption: Proposed workflow for the theoretical investigation of 3-chloro-N-hydroxypropanamide.

Quantum Chemical Calculations: Unveiling Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[5] For 3-chloro-N-hydroxypropanamide, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

Computational Protocol

A robust computational protocol is essential for obtaining accurate and reproducible results. The following step-by-step methodology is recommended:

-

Initial Structure Generation: A 3D structure of 3-chloro-N-hydroxypropanamide will be built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Analysis: A conformational search will be performed to identify the lowest energy conformer of the molecule. This is crucial as the molecular conformation can significantly influence its properties.

-

Geometric Optimization: The geometry of the lowest energy conformer will be fully optimized using a suitable DFT functional and basis set. A common and effective choice for similar molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis: Following optimization, key electronic properties will be calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Characterization: Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra will be calculated and compared with experimental data of related compounds for validation.

Validation with Analogous Crystal Structures

While a crystal structure for 3-chloro-N-hydroxypropanamide may not be available, data from structurally similar compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide, can be used for validation.[6][7] Key geometric parameters (bond lengths and angles) from the optimized structure of 3-chloro-N-hydroxypropanamide can be compared to the experimental values of its analog. A good correlation between the calculated and experimental data will enhance the confidence in the computational model.

| Parameter | 3-chloro-N-(4-methoxyphenyl)propanamide (Experimental)[6] | 3-chloro-N-hydroxypropanamide (Theoretical - Expected) |

| C=O Bond Length (Å) | 1.2326 | ~1.23 |

| C-N Bond Length (Å) | 1.3416 | ~1.34 |

| C-Cl Bond Length (Å) | 1.7973 | ~1.80 |

Table 1: Comparison of selected experimental bond lengths of a related compound with expected theoretical values for 3-chloro-N-hydroxypropanamide.

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[3] Given the prevalence of hydroxamic acids as HDAC inhibitors, investigating the interaction of 3-chloro-N-hydroxypropanamide with various HDAC isoforms is a logical step.

Docking Protocol

The following protocol outlines the key steps for performing molecular docking studies:

-

Target Selection and Preparation: Crystal structures of relevant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC8) will be obtained from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The optimized 3D structure of 3-chloro-N-hydroxypropanamide obtained from DFT calculations will be used.

-

Binding Site Definition: The active site of each HDAC isoform, typically containing the catalytic zinc ion, will be defined as the docking region.

-

Docking Simulation: A suitable docking program (e.g., AutoDock, Glide) will be used to predict the binding poses of 3-chloro-N-hydroxypropanamide within the active site of each HDAC.

-

Analysis of Results: The predicted binding poses will be analyzed to identify key interactions, such as hydrogen bonds and coordination with the zinc ion. The docking scores will be used to estimate the binding affinity.

Expected Interactions and SAR Insights

Based on the known pharmacophore for HDAC inhibitors, 3-chloro-N-hydroxypropanamide is expected to interact with the active site in a specific manner.[3] The hydroxamic acid moiety is predicted to chelate the catalytic zinc ion, a crucial interaction for inhibitory activity. The rest of the molecule will likely form hydrogen bonds and van der Waals interactions with amino acid residues in the binding pocket.

Caption: Hypothesized binding mode of 3-chloro-N-hydroxypropanamide in the active site of a histone deacetylase.

By comparing the predicted binding affinities and interaction patterns of 3-chloro-N-hydroxypropanamide with those of known HDAC inhibitors, valuable structure-activity relationship (SAR) insights can be gained. This information can guide the design of more potent and selective analogs.

Conclusion and Future Directions

The proposed theoretical and computational investigation provides a robust framework for characterizing 3-chloro-N-hydroxypropanamide and evaluating its potential as a therapeutic agent. The integration of quantum chemical calculations and molecular docking simulations will yield a detailed understanding of its molecular properties and biological interactions. The insights gained from these studies will be instrumental in guiding future experimental work, including chemical synthesis, in vitro biological assays, and ultimately, the development of novel drug candidates. Further computational studies, such as molecular dynamics simulations, can be employed to investigate the dynamic behavior of the ligand-protein complex and provide a more refined understanding of the binding process.

References

- Current time information in Edmonton, CA. (n.d.). Google.

- 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4. (2023, August 15). Smolecule.

- Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868.

- 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. (n.d.). Gsrs.

- Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. (n.d.). PrepChem.com.

- Crystal Structures of a Series of Hydroxamic Acids. (2021). Molecules, 26(16), 4983.

- New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. (2025, April 1). Journal of Cellular and Molecular Medicine.

- Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (n.d.). Google Patents.

- 3-Chloro-N-(4-methoxyphenyl)propanamide. (2011).

- Design and Synthesis of Novel and Highly-Active Pan-Histone Deacetylase (pan-HDAC) Inhibitors. (2014, July 15). Journal of Medicinal Chemistry, 57(15), 6481-6499.

- Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (2022). Molecules, 27(19), 6283.

- 3-chloro-N-hydroxy-2,2-dimethylpropanamide. (n.d.). PubChem.

- 2-Amino-3-chloro-N-hydroxypropanamide. (n.d.). ChemScene.

- A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (2020, August 2).

- Trichostatin A (TSA) | HDAC inhibitor. (n.d.). Cellagen Technology.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20). ACS Medicinal Chemistry Letters, 12(9), 1363-1373.

- Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015, September 10). Journal of Medicinal Chemistry, 58(17), 6895-6909.

- 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. (2017). Journal of Medicinal Chemistry, 60(17), 7236-7249.

- 3-amino-N-hydroxypropanamide. (n.d.). PubChem.

- Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. (2023, December 20). Molecules, 28(24), 8053.

- Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. (2014). Cancer Chemotherapy and Pharmacology, 73(5), 945-957.

- 3-Chloro-N-(4-sulfamoylphenyl)propanamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(5), o1108.

- Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unica.it [iris.unica.it]

- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel and highly-active pan-histone deacetylase (pan-HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4 [smolecule.com]

- 6. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Experimental Protocol: 3-chloro-N-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of 3-chloro-N-hydroxypropanamide. The protocols are designed to be self-validating, with an emphasis on the rationale behind each step to ensure both reproducibility and safety.

Introduction: The Significance of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. They are potent metal ion chelators, a property that underpins their diverse biological activities. This ability to bind to metal ions, particularly zinc, iron, and nickel, allows them to modulate the activity of various metalloenzymes.[1] Consequently, hydroxamic acid derivatives are extensively studied and utilized in drug development as inhibitors of enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[1][2] 3-chloro-N-hydroxypropanamide is a halogenated derivative within this class, offering a reactive site for further chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

PART 1: Compound Profile and Safety Mandates

Before commencing any experimental work, it is imperative to be fully acquainted with the chemical properties and potential hazards of the target compound and all reagents involved.

1.1. Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-hydroxypropanamide | N/A |

| Molecular Formula | C₃H₆ClNO₂ | [3][4] |

| Molecular Weight | 123.54 g/mol | Calculated |

| CAS Number | Not directly available; related compounds include 120854-55-9 (2-amino-3-chloro-N-hydroxy-propanamide) | [3] |

1.2. Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-chloro-N-hydroxypropanamide is not available, data from closely related compounds, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, indicate significant potential hazards.[5] Hydroxylamine, a key reagent, is a known mutagen.[1] Therefore, stringent safety measures are mandatory.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes skin and serious eye irritation/damage.[6][7]

Mandatory Personal Protective Equipment (PPE):

-

Wear a properly fitted laboratory coat, chemical safety goggles, and nitrile gloves at all times.

-

All manipulations of solid reagents and the reaction itself should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

PART 2: Synthesis of 3-chloro-N-hydroxypropanamide

The synthesis of hydroxamic acids can be achieved through various methods, including the coupling of hydroxylamine with activated carboxylic acid derivatives like acid chlorides.[1][8] This protocol adapts a well-established procedure for the synthesis of a related compound.[9] The reaction involves the nucleophilic attack of hydroxylamine on 3-chloropropionyl chloride.

2.1. Synthesis Reaction Scheme

Caption: Synthesis of 3-chloro-N-hydroxypropanamide from 3-chloropropionyl chloride.

2.2. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 28.0 g | 0.40 |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 |

| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | 126.97 | 25.4 g (20.0 mL) | 0.20 |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

2.3. Step-by-Step Synthesis Protocol

-

Preparation of Hydroxylamine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with stirring.

-

Base Addition: Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water. Add this solution dropwise to the hydroxylamine solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0°C and 5°C.[9] This in-situ generation of free hydroxylamine is crucial as it is unstable. The base neutralizes the HCl salt, liberating the nucleophilic NH₂OH.

-

Acyl Chloride Addition: Once the base addition is complete, add 25.4 g (0.20 mol) of 3-chloropropionyl chloride dropwise over a period of approximately 45 minutes. It is critical to maintain the reaction temperature between -3°C and -5°C during this exothermic addition to prevent side reactions and decomposition.[9]

-

Reaction Progression: After the addition is complete, maintain the reaction mixture at 5°C for one hour.

-

Warming and Precipitation: Remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring for 16 hours.[9] A white solid precipitate of 3-chloro-N-hydroxypropanamide should form.

-

Isolation of Crude Product: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Air-dry the collected solid on the filter paper, then transfer it to a watch glass and dry further in a desiccator.

PART 3: Purification and Characterization

3.1. Purification by Recrystallization

The purity of the crude product can be significantly improved by recrystallization, a technique that separates the product from impurities based on differences in solubility.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many hydroxamic acids.[9]

-

Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Gradually add hot deionized water until the solution becomes slightly cloudy (the saturation point). d. Add a few more drops of hot ethanol until the solution is clear again. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

3.2. Characterization of the Final Product

Confirming the identity and purity of the synthesized 3-chloro-N-hydroxypropanamide is a critical final step.

-

Melting Point: Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity. For a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, the melting point is 148-151°C with decomposition.[9]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic absorption bands:

-

~3200 cm⁻¹ (O-H stretch)

-

~1600 cm⁻¹ (C=O stretch, amide I band)

-

~910 cm⁻¹ (N-O stretch)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct peaks corresponding to the different proton environments in the molecule. Based on the structure of propanamide, one would expect signals for the CH₂Cl and CH₂C=O groups, as well as the NH and OH protons.[10] The expected splitting pattern would be triplets for the two CH₂ groups due to coupling with each other.

-

¹³C NMR: The ¹³C NMR spectrum should show three distinct signals corresponding to the three carbon atoms in the molecule: the carbonyl carbon, the carbon adjacent to the chlorine, and the carbon adjacent to the carbonyl group.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (123.54 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster.

PART 4: Experimental Workflow Overview

The entire process from synthesis to final characterization can be visualized as a sequential workflow.

Caption: Overall experimental workflow for 3-chloro-N-hydroxypropanamide.

References

-

European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. PubMed Central. Available at: [Link]

-

ResearchGate. (2016). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-3-chloro-N-hydroxypropanamide. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). The Analytical Applications And Biological Activity of Hydroxamic acids. Available at: [Link]

-

Doc Brown's Chemistry. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 2-amino-3-chloro-N-hydroxypropanamide | C3H7ClN2O2 | CID 432628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols: 3-Chloro-N-hydroxypropanamide as a Versatile Building Block in Organic Synthesis

Abstract

This comprehensive technical guide details the utility of 3-chloro-N-hydroxypropanamide as a strategic building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a hydroxamic acid moiety, makes it a valuable precursor for a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. This document provides an in-depth analysis of its reactivity, supported by detailed, field-proven protocols for key transformations including amination, thioetherification, and etherification. Furthermore, we explore its application in the synthesis of privileged scaffolds, such as β-amino hydroxamic acids and their subsequent cyclization to β-lactams, which are of significant interest in drug development. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Introduction: The Strategic Value of 3-Chloro-N-hydroxypropanamide

3-Chloro-N-hydroxypropanamide is a molecule of significant synthetic potential, embodying the principles of convergent synthesis. The presence of a primary alkyl chloride provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. Concurrently, the hydroxamic acid functional group is a well-established pharmacophore, known for its metal-chelating properties and its role in the inhibition of various enzymes, most notably histone deacetylases (HDACs).[1] The strategic placement of these two functionalities within a simple three-carbon backbone allows for the rapid construction of molecules with inherent biological relevance.

The core utility of this building block lies in its ability to undergo clean and efficient nucleophilic substitution reactions (S(_N)2) at the C3 position. This enables the systematic exploration of chemical space around the hydroxamic acid core, a crucial aspect of modern drug discovery and lead optimization.

Key Applications and Synthetic Transformations